3-methanesulfonyl-2,4,6-trimethylaniline
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Overview
Description
3-Methanesulfonyl-2,4,6-trimethylaniline (MSTA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of aniline, which is an aromatic amine that has been used as a starting material in the synthesis of various compounds. MSTA has been studied for its potential applications in the fields of organic chemistry, pharmacology, and biochemistry.
Scientific Research Applications
3-methanesulfonyl-2,4,6-trimethylaniline has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material for the synthesis of various compounds, such as pharmaceuticals, dyes, and fragrances. It has also been studied for its potential use in the synthesis of new drugs, as well as its potential applications in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-2,4,6-trimethylaniline is not well understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as proteases, which are responsible for the breakdown of proteins in the body. In addition, it may also act as a scavenger of free radicals, which are molecules that can cause damage to cells and tissues.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases. In addition, it has been found to act as an antioxidant, which may help to protect cells and tissues from oxidative damage. It has also been found to reduce inflammation, and it may also have an effect on the immune system.
Advantages and Limitations for Lab Experiments
3-methanesulfonyl-2,4,6-trimethylaniline has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is also relatively inexpensive. In addition, it is relatively stable, and it can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it has a low solubility in organic solvents. In addition, its low solubility can make it difficult to use in certain types of experiments.
Future Directions
3-methanesulfonyl-2,4,6-trimethylaniline has potential for use in a variety of scientific fields. It could be used in the development of new drugs, and it could also be used in the synthesis of novel compounds. In addition, it could be used in the development of new therapeutic agents, and it could also be used in the synthesis of new materials. Finally, it could be used in the development of new diagnostic methods, and it could also be used in the synthesis of new catalysts.
Synthesis Methods
3-methanesulfonyl-2,4,6-trimethylaniline can be synthesized through a variety of methods. The most commonly used method is the reaction of aniline with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces this compound and hydrochloric acid as byproducts. Other methods of synthesizing this compound include the reaction of aniline with sulfuric acid, the reaction of aniline with thionyl chloride, and the reaction of aniline with chloroform.
properties
IUPAC Name |
2,4,6-trimethyl-3-methylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-6-5-7(2)10(14(4,12)13)8(3)9(6)11/h5H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQLNZVFRMPHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.